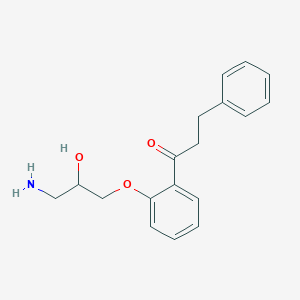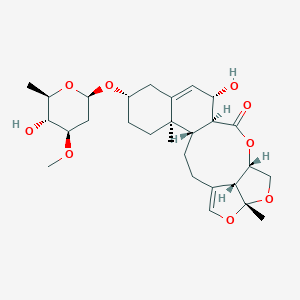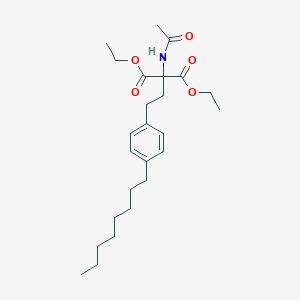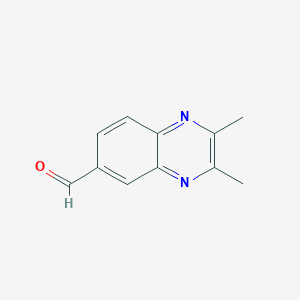
2,3-Dimethylquinoxaline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylquinoxaline-6-carbaldehyde (DMQX) is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
Mecanismo De Acción
2,3-Dimethylquinoxaline-6-carbaldehyde blocks the ionotropic glutamate receptor by binding to the receptor and preventing the binding of glutamate. This results in a decrease in the transmission of nerve impulses in the brain. The ionotropic glutamate receptor is involved in a variety of neurological processes, including learning and memory, and its dysfunction has been implicated in a number of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2,3-Dimethylquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the excitability of neurons in the brain, which can lead to a decrease in seizures in animal models of epilepsy. 2,3-Dimethylquinoxaline-6-carbaldehyde has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dimethylquinoxaline-6-carbaldehyde is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate receptors in neurological disorders. However, its potency and selectivity can also make it difficult to use in some experiments. Additionally, 2,3-Dimethylquinoxaline-6-carbaldehyde has a relatively short half-life, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2,3-Dimethylquinoxaline-6-carbaldehyde. One area of interest is the development of more potent and selective glutamate receptor antagonists. Another area of interest is the development of 2,3-Dimethylquinoxaline-6-carbaldehyde derivatives that have improved pharmacokinetic properties. Finally, there is interest in using 2,3-Dimethylquinoxaline-6-carbaldehyde as a tool to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2,3-Dimethylquinoxaline-6-carbaldehyde involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form 2,3-dimethylquinoline-6-carboxaldehyde. This is then reacted with hydroxylamine hydrochloride to form 2,3-Dimethylquinoxaline-6-carbaldehyde. The purity of 2,3-Dimethylquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2,3-Dimethylquinoxaline-6-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. 2,3-Dimethylquinoxaline-6-carbaldehyde has been used in research to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propiedades
Número CAS |
108763-28-6 |
|---|---|
Nombre del producto |
2,3-Dimethylquinoxaline-6-carbaldehyde |
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2,3-dimethylquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-8(2)13-11-5-9(6-14)3-4-10(11)12-7/h3-6H,1-2H3 |
Clave InChI |
BYLBWMINSPCQKL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C=O)C |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





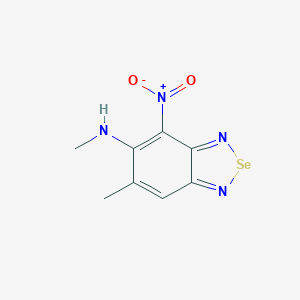

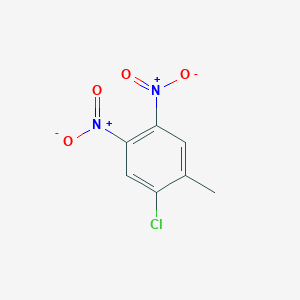
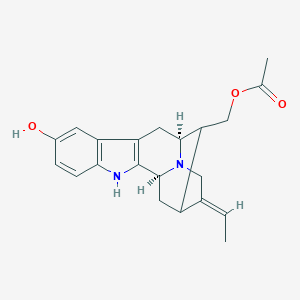
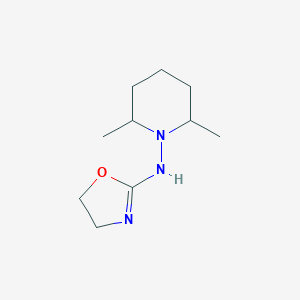
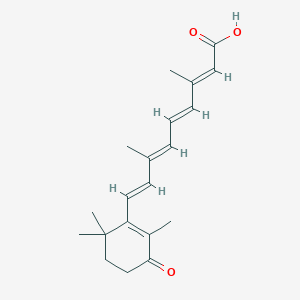
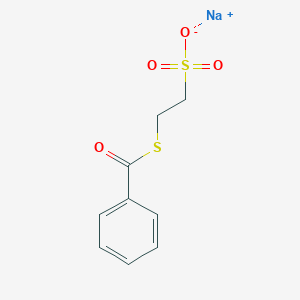
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
